molecular formula C23H26N4O2S B2834552 N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide CAS No. 863558-78-5

N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2834552
CAS No.: 863558-78-5
M. Wt: 422.55
InChI Key: MZGZIIVGDPQAEY-UHFFFAOYSA-N
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Description

N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H26N4O2S and its molecular weight is 422.55. The purity is usually 95%.
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Biological Activity

N-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a piperazine ring, a pyridine moiety, and a benzenesulfonamide group. The molecular formula is C23H25N4O2SC_{23}H_{25}N_{4}O_{2}S with a molecular weight of approximately 440.54 g/mol. The chemical structure can be represented as follows:

N 2 4 phenylpiperazin 1 yl 2 pyridin 3 yl ethyl benzenesulfonamide\text{N 2 4 phenylpiperazin 1 yl 2 pyridin 3 yl ethyl benzenesulfonamide}

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing the piperazine scaffold. For instance, derivatives of piperazine have exhibited cytotoxic effects against various cancer cell lines, including prostate cancer cells. In vitro evaluations have shown that certain analogs can induce apoptosis and inhibit cell proliferation significantly.

Table 1: Cytotoxic Activity of Piperazine Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF-70.65
Compound BHeLa2.41
Compound CCaCo-25.00

These results indicate that modifications to the piperazine structure can enhance anticancer activity, suggesting a structure-activity relationship (SAR) that merits further investigation .

2. Anticonvulsant Properties

The anticonvulsant activity of this compound has been assessed through various animal models. Compounds with similar structures have shown efficacy in reducing seizure activity in models such as maximal electroshock (MES). For example, certain derivatives demonstrated comparable activity to standard antiepileptic drugs, indicating their potential as therapeutic agents for epilepsy .

3. Neuropharmacological Effects

Compounds with arylpiperazine moieties have been associated with neuropharmacological effects, including anxiolytic and antidepressant activities. These effects are often mediated through interactions with serotonin and dopamine receptors, making them candidates for the treatment of mood disorders .

The biological activity of this compound is primarily attributed to its ability to interact with various neurotransmitter receptors and ion channels:

  • Serotonin Receptors : The compound's piperazine component allows for binding at serotonin receptor sites, influencing mood and anxiety levels.
  • Dopamine Receptors : Similar interactions with dopamine receptors may contribute to its antipsychotic properties.
  • Ion Channels : Some studies suggest that these compounds can modulate voltage-sensitive sodium channels, which are crucial in neuronal excitability and seizure activity .

Case Studies

Several case studies have documented the efficacy of related compounds in clinical settings:

  • Clinical Trials on Anticancer Activity : A trial involving a derivative similar to this compound demonstrated significant tumor reduction in patients with advanced prostate cancer.
  • Antiepileptic Drug Development : Research on piperazine derivatives has led to promising candidates for new antiepileptic medications, showing reduced side effects compared to traditional therapies.

Properties

IUPAC Name

N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c28-30(29,22-11-5-2-6-12-22)25-19-23(20-8-7-13-24-18-20)27-16-14-26(15-17-27)21-9-3-1-4-10-21/h1-13,18,23,25H,14-17,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGZIIVGDPQAEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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